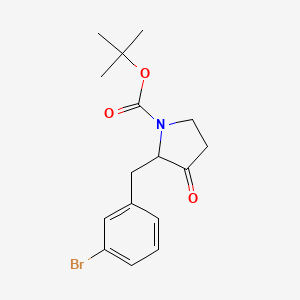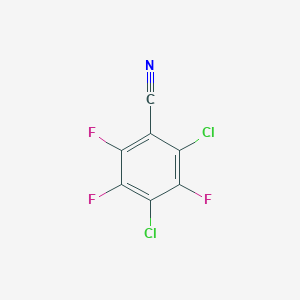
2,4-Dichloro-3,5,6-trifluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3,5,6-trifluorobenzonitrile is an organic compound with the molecular formula C7Cl2F3N It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and three fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5,6-trifluorobenzonitrile typically involves the fluorination of pentachlorobenzonitrile. The process includes the following steps:
Fluorination Reaction: Pentachlorobenzonitrile is reacted with anhydrous potassium fluoride in an organic solvent to produce 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Dechlorination and Hydrogenolysis: The intermediate is subjected to dechlorination and hydrogenolysis reactions in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-3,5,6-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine atoms) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation typically yields benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3,5,6-trifluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-3,5,6-trifluorobenzonitrile involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine atoms) on the benzene ring influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,4-Dichloro-3,5,6-trifluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties
Propiedades
Fórmula molecular |
C7Cl2F3N |
|---|---|
Peso molecular |
225.98 g/mol |
Nombre IUPAC |
2,4-dichloro-3,5,6-trifluorobenzonitrile |
InChI |
InChI=1S/C7Cl2F3N/c8-3-2(1-13)5(10)7(12)4(9)6(3)11 |
Clave InChI |
MYLITFXHVMECJU-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C(C(=C1Cl)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)
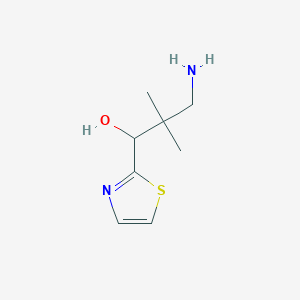

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
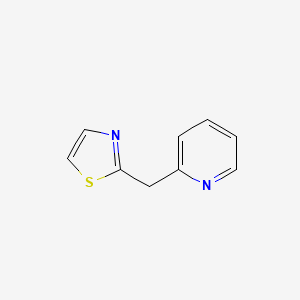
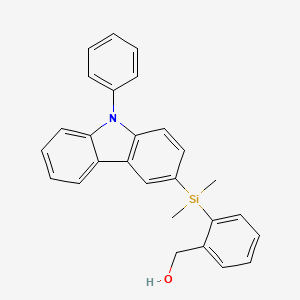

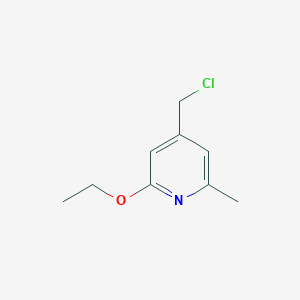
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
